N-(3-Bromophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide
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Overview
Description
N-(3-Bromophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide: is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a bromophenyl group, a hydroxy group, and a quinoline carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a brominated aromatic compound in the presence of a palladium catalyst.
Hydroxylation and Carboxamidation: The hydroxy and carboxamide groups can be introduced through subsequent functional group transformations, such as hydroxylation using appropriate oxidizing agents and carboxamidation using amide coupling reagents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of quinoline alcohols.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts and ligands for organic reactions .
Biology:
- Investigated for its potential as an antimicrobial and antifungal agent.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids .
Medicine:
- Explored for its potential as a therapeutic agent in the treatment of cancer and infectious diseases.
- Evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies .
Industry:
- Utilized in the development of advanced materials and coatings.
- Applied in the synthesis of specialty chemicals and intermediates for various industrial processes .
Mechanism of Action
The mechanism of action of N-(3-Bromophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymatic Activity: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Modulate Signal Transduction Pathways: It can interfere with cellular signaling pathways, leading to altered cellular responses.
Induce Apoptosis: In cancer cells, it can induce programmed cell death (apoptosis) by activating pro-apoptotic proteins and pathways.
Comparison with Similar Compounds
- N-(3-Bromophenyl)-4-hydroxy-2-oxo-1-ethyl-1,2-dihydro-3-quinolinecarboxamide
- N-(3-Bromophenyl)-4-hydroxy-2-oxo-1-methyl-1,2-dihydro-3-quinolinecarboxamide
- N-(3-Bromophenyl)-4-hydroxy-2-oxo-1-butyl-1,2-dihydro-3-quinolinecarboxamide
Comparison:
- Structural Differences: The primary difference lies in the length and nature of the alkyl chain attached to the quinoline core.
- Chemical Properties: These structural variations can lead to differences in solubility, stability, and reactivity.
- Biological Activity: The length of the alkyl chain can influence the compound’s ability to interact with biological targets, affecting its potency and efficacy .
Properties
Molecular Formula |
C19H17BrN2O3 |
---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
N-(3-bromophenyl)-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide |
InChI |
InChI=1S/C19H17BrN2O3/c1-2-10-22-15-9-4-3-8-14(15)17(23)16(19(22)25)18(24)21-13-7-5-6-12(20)11-13/h3-9,11,23H,2,10H2,1H3,(H,21,24) |
InChI Key |
ASKLBIJDPSABNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=CC=C3)Br)O |
Origin of Product |
United States |
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